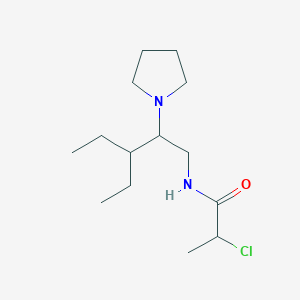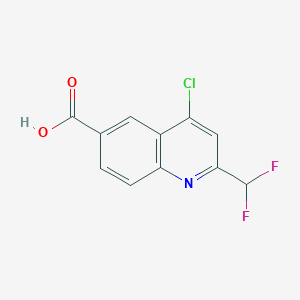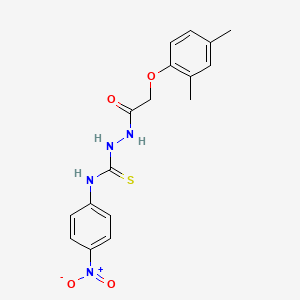![molecular formula C16H15N3O2S3 B2871391 N-[5-(乙基硫代)-1,3,4-噻二唑-2-基]-5-[(苯基硫代)甲基]呋喃-2-甲酰胺 CAS No. 853891-56-2](/img/structure/B2871391.png)
N-[5-(乙基硫代)-1,3,4-噻二唑-2-基]-5-[(苯基硫代)甲基]呋喃-2-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-[(phenylsulfanyl)methyl]furan-2-carboxamide” is a compound that contains a 1,3,4-thiadiazole moiety . This moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . The compound is not intended for human or veterinary use and is available for research use only.
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives, including the compound , involves several modifications in the 1,3,4-thiadiazole moiety . These modifications have resulted in compounds with good potency as anticonvulsant agents, which are highly effective and have less toxicity .Molecular Structure Analysis
The molecular formula of the compound is C16H15N3O2S3. The molecular structure of a compound is responsible for various pharmacological activities . The 1,3,4-thiadiazole moiety, in particular, is known for its strong aromaticity and the presence of the = N-C-S- moiety, which provides low toxicity and great in vivo stability .Chemical Reactions Analysis
The chemical reactions involving 1,3,4-thiadiazole derivatives are based on assumptions like the presence of the = N-C-S- moiety and strong aromaticity of the ring . These properties are responsible for providing low toxicity and great in vivo stability . Bromo-substituted compounds, in particular, have been found to be potent, showing 100% protection at 60 mg/kg for mortality (1–24 h), indicating that substitution with Br increases the activity of the compound .科学研究应用
Anticancer Activity
1,3,4-thiadiazole derivatives have been extensively studied for their potential as anticancer agents. The presence of the thiadiazole moiety is particularly significant because it is a bioisostere of pyrimidine, which is part of the structure of three nucleic bases. This allows these compounds to interfere with DNA replication processes, potentially inhibiting the replication of cancer cells . The specific compound could be investigated for its efficacy against various cancer cell lines, with a focus on its mechanism of action and cytotoxicity levels.
Antimicrobial and Antifungal Properties
Thiadiazole derivatives are known to possess antimicrobial and antifungal activities. The compound’s ability to disrupt bacterial DNA replication makes it a candidate for the development of new antibiotics, especially in an era of increasing antibiotic resistance . Research could explore its effectiveness against a range of pathogenic bacteria and fungi, determining the minimum inhibitory concentrations and therapeutic index.
Anti-inflammatory and Analgesic Effects
The anti-inflammatory and analgesic properties of thiadiazole derivatives make them interesting for the development of new pain relief medications. Studies could be conducted to assess the compound’s ability to reduce inflammation and pain in various models, comparing its efficacy and safety profile to existing drugs .
Antipsychotic and Antidepressant Potential
Some thiadiazole derivatives have shown promise as antipsychotic and antidepressant agents. The compound’s interaction with neurotransmitter systems could be the basis for new treatments for mental health disorders. Research would need to focus on its pharmacodynamics, pharmacokinetics, and potential side effects .
Anticonvulsant Applications
The structural similarity of thiadiazole to pyrimidine also suggests potential anticonvulsant properties. The compound could be tested for its ability to prevent or reduce the frequency of seizures in epilepsy models, with an emphasis on its selectivity and therapeutic window .
Anti-leishmanial Activity
Thiadiazole derivatives have been identified as potential anti-leishmanial agents. Given the urgent need for new treatments for leishmaniasis, the compound could be evaluated for its efficacy in inhibiting the growth of Leishmania parasites, as well as its toxicity to host cells .
未来方向
The future directions for research on 1,3,4-thiadiazole derivatives, including the compound , could involve further modifications in the 1,3,4-thiadiazole moiety to enhance their potency as anticonvulsant agents . Additionally, more research could be conducted to explore the diverse biological activities exhibited by these compounds .
属性
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-5-(phenylsulfanylmethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S3/c1-2-22-16-19-18-15(24-16)17-14(20)13-9-8-11(21-13)10-23-12-6-4-3-5-7-12/h3-9H,2,10H2,1H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEFIZZGQQAUZTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=CC=C(O2)CSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2871308.png)

![5-benzyl-N-cyclopentyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2871310.png)


![N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methyl-3-nitrobenzamide](/img/structure/B2871317.png)
![4-fluoro-N-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2871318.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2871324.png)
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)thiophene-2-carboxamide](/img/structure/B2871326.png)
![ethyl 2-(2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2871327.png)
![N-[3-[[(E)-3-Methylsulfonylprop-2-enyl]amino]-3-oxopropyl]-1H-indole-2-carboxamide](/img/structure/B2871328.png)

